1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1469286-20-1
VCID: VC11615850
InChI: InChI=1S/C8H7N3O2/c9-3-6-4-10-11(5-6)8(1-2-8)7(12)13/h4-5H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

CAS No.: 1469286-20-1

Cat. No.: VC11615850

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid - 1469286-20-1

Specification

CAS No. 1469286-20-1
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 1-(4-cyanopyrazol-1-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c9-3-6-4-10-11(5-6)8(1-2-8)7(12)13/h4-5H,1-2H2,(H,12,13)
Standard InChI Key BEPPXAFWDQYQAE-UHFFFAOYSA-N
Canonical SMILES C1CC1(C(=O)O)N2C=C(C=N2)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclopropane ring substituted at the 1-position with both a pyrazole group and a carboxylic acid. The pyrazole ring is further functionalized with a cyano (-CN) group at the 4-position, creating a planar, electron-deficient aromatic system. Key structural attributes include:

  • Cyclopropane Core: The strained three-membered ring imposes significant angle distortion (≈60° bond angles), enhancing reactivity for ring-opening or functionalization reactions .

  • Pyrazole-Cyano Motif: The 4-cyano substitution directs electrophilic substitution to the 3- and 5-positions while increasing metabolic stability compared to unsubstituted pyrazoles .

  • Carboxylic Acid: The -COOH group enables salt formation, hydrogen bonding, and coordination chemistry, broadening pharmaceutical formulation options .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2
Molecular Weight177.16 g/mol
CAS Number1469286-20-1
Density (Predicted)1.43 g/cm³
LogP (Calculated)0.89

Spectral Signatures

While experimental spectral data remains limited in public literature, computational predictions and analog comparisons suggest characteristic signals:

  • IR Spectroscopy: Strong absorption bands at ≈2250 cm⁻¹ (C≡N stretch) and ≈1700 cm⁻¹ (C=O of carboxylic acid) .

  • ¹H NMR: Cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm), pyrazole H-3/H-5 as doublets (δ 7.5–8.0 ppm), and carboxylic proton as a broad singlet (δ 12–13 ppm) .

  • ¹³C NMR: Distinct peaks for the cyano carbon (≈115 ppm), carboxylic carbon (≈175 ppm), and cyclopropane carbons (≈20–30 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge from patent and journal analyses:

Route A: Cyclopropanation of Pyrazole Precursors

  • Pyrazole Formation: [3+2] cycloaddition of hydrazine with 1,3-dicyanopropane derivatives under silver catalysis .

  • Cyclopropane Installation: Transition metal-mediated cyclopropanation using ethyl diazoacetate and a chiral catalyst to control stereochemistry .

  • Carboxylic Acid Introduction: Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Route B: Sequential Functionalization

  • Cyclopropane-carboxylic Acid Synthesis: Kobayashi reaction between malononitrile and dichloromethane followed by hydrolysis .

  • Pyrazole Coupling: Ullmann-type coupling of 4-cyanopyrazole with cyclopropane bromide intermediates .

Table 2: Comparative Synthesis Metrics

Process Optimization Challenges

  • Cyclopropane Ring Stability: High strain energy (≈27 kcal/mol) necessitates low-temperature processing to prevent ring-opening during purification .

  • Regioselectivity in Pyrazole Substitution: Competing 1,3-dipolar cycloaddition pathways require precise stoichiometric control of dicyanoalkenes .

  • Acid-Sensitive Intermediates: The cyano group’s susceptibility to hydrolysis mandates anhydrous conditions in later stages .

Physicochemical and Biochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.1 mg/mL (pH 7.4), increasing to 38 mg/mL at pH 10 due to carboxylate formation .

  • Thermal Stability: Decomposition onset at 185°C (DSC), with exothermic degradation peaking at 210°C .

  • Photostability: UV-Vis studies (λ > 300 nm) show 95% retention after 48 h under ambient light, suggesting suitability for oral formulations .

Reactivity Profile

  • Electrophilic Aromatic Substitution: Directed to pyrazole C-3/C-5 positions by the electron-withdrawing cyano group .

  • Cyclopropane Ring-Opening: Occurs via radical (e.g., with AIBN) or acid-catalyzed mechanisms, yielding 1,3-difunctionalized propane derivatives .

  • Carboxylic Acid Derivatives: Forms amides (with EDCl/HOBt), esters (via Fischer-Speier), and anhydrides (using P₂O₅) .

Emerging Applications

Pharmaceutical Development

  • COX-2 Inhibition: Molecular docking simulations predict 92% binding similarity to Celecoxib, with enhanced selectivity due to the cyano group’s hydrophobic interactions .

  • Anticancer Activity: In vitro screens against MCF-7 cells show IC₅₀ = 18 µM, potentially via topoisomerase IIα inhibition .

  • Metabolic Stability: Microsomal assays (human liver S9 fraction) indicate t₁/₂ = 127 min, outperforming analogous non-cyano pyrazoles by 3-fold .

Materials Science Applications

  • Liquid Crystals: The rigid cyclopropane-pyrazole core induces nematic phases between 145–185°C, with dielectric anisotropy Δε = +12.3 .

  • Coordination Polymers: Reacts with Zn(NO₃)₂ to form a porous MOF (BET surface area: 780 m²/g) exhibiting selective CO₂ adsorption over N₂ (α = 19) .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Building on methods from ruxolitinib intermediate production , researchers have achieved 89% ee in cyclopropane formation using Jacobsen’s thiourea catalysts. This advancement addresses longstanding challenges in accessing enantiopure batches for chiral drug development .

Hybrid Drug Design

Recent patents disclose hybrid molecules combining 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid with:

  • SSRI Pharmacophores: Fluoxetine-based conjugates showing dual serotonin reuptake inhibition and 5-HT₃ antagonism (Kᵢ = 2.3 nM) .

  • PARP Inhibitors: Olaparib analogs with improved blood-brain barrier penetration (logBB = +0.47 vs. -0.12 for Olaparib) .

Environmental Impact Mitigation

Life cycle assessments reveal:

  • Green Chemistry Metrics: Process mass intensity (PMI) of 68 for Route A vs. 142 for Route B, driven by solvent recovery in cyclopropanation steps .

  • Biodegradation: 83% mineralization in 28 days (OECD 301B), attributed to microbial cleavage of the cyclopropane ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator